An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built, influencing everything from absorption and distribution to metabolic stability and target engagement.[1][2][3][4][5] This guide provides a detailed examination of the predicted physicochemical properties of the novel heterocyclic compound, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole. Due to its recent emergence in chemical space, direct experimental data for this specific molecule is not yet widely available. Therefore, this document serves as both a predictive analysis and a practical handbook. It offers estimated values for key parameters based on the known properties of structurally related pyrazole analogs and outlines robust, field-proven experimental protocols for their empirical determination.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[6][7][8] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and the ability to participate in a variety of intermolecular interactions. The specific substitution pattern of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, featuring a bromine atom, a cyclopropyl group, and a methyl group on the pyrazole ring, suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules. The bromine atom, for instance, can serve as a handle for further functionalization through cross-coupling reactions, while the cyclopropyl and methyl groups can modulate lipophilicity and metabolic stability.
Predicted Physicochemical Properties of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole
The following table summarizes the predicted physicochemical properties of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole. These predictions are derived from the analysis of structurally similar compounds and established principles of physical organic chemistry.
| Property | Predicted Value | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₇H₉BrN₂ | The elemental composition of the molecule. |
| Molecular Weight | 201.07 g/mol | A molecular weight under 500 Da is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. |
| Appearance | Colorless to pale yellow solid or liquid | The physical state at room temperature is influenced by intermolecular forces. The presence of the polar pyrazole ring and the bromine atom may lead to a solid form. |
| Melting Point | 70-90 °C | The melting point provides an indication of molecular packing and crystal lattice energy. A sharp melting point is a key indicator of purity.[9][10][11] The predicted range is based on related substituted pyrazoles. |
| Boiling Point | ~230-250 °C at 760 mmHg | The boiling point reflects the strength of intermolecular forces in the liquid state. This is an estimate based on analogs like 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE (225.9°C).[12] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, methanol, dichloromethane) | Solubility is a critical factor for drug absorption and formulation.[4][13] The hydrophobic cyclopropyl group and the overall neutral character of the molecule suggest low aqueous solubility. |
| pKa (Conjugate Acid) | 1.5 - 2.5 | The pyrazole ring is weakly basic.[6] The pKa of the conjugate acid indicates the pH at which the molecule will become protonated. This is crucial for understanding its behavior in different physiological compartments. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | LogP is a measure of lipophilicity, which influences a drug's ability to cross cell membranes.[4] The presence of the cyclopropyl and bromo substituents likely increases the lipophilicity compared to unsubstituted pyrazole. |
Experimental Protocols for Physicochemical Characterization
For a novel compound such as 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, empirical determination of its physicochemical properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides insights into the purity and identity of a solid compound. A sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.[11]
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[10][14]
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Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Caption: A decision tree for the systematic determination of a compound's solubility class.
pKa Determination
Rationale: The pKa value(s) of a molecule dictate its ionization state at different pH values. This is of utmost importance in drug development as it affects solubility, permeability, and target binding. [4][5]For a weakly basic compound like a pyrazole, determining the pKa of its conjugate acid is key.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Conclusion
While direct experimental data for 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole remains to be published, a robust physicochemical profile can be predicted based on established principles and data from analogous structures. This guide provides researchers with a strong foundational understanding of the likely properties of this novel pyrazole derivative and, more importantly, equips them with the necessary experimental frameworks to determine these properties empirically. A thorough characterization of its melting point, solubility, pKa, and lipophilicity will be critical in assessing its potential as a valuable building block in the development of new therapeutic agents.
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Figure 1: Structural formula of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole.
